molecular formula C23H25N5O4 B2462821 3,4-dimethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251590-18-7

3,4-dimethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No. B2462821
CAS RN: 1251590-18-7
M. Wt: 435.484
InChI Key: NJHBCPPCKYVVLA-UHFFFAOYSA-N
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Description

The compound “3,4-dimethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” is a complex organic molecule. It contains a triazole moiety, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the attachment of the benzamide and dimethoxyphenyl groups. The synthesis of triazole derivatives has been extensively studied, and there are several methods available, including the use of copper-on-charcoal as a heterogeneous catalyst . The synthesis of benzamide compounds can start from 2,3-dimethoxybenzoic acid .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The triazole ring, for example, contains two carbon and three nitrogen atoms . The compound also contains a benzamide group and a dimethoxyphenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. For example, triazole compounds are known to undergo a variety of reactions, including cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the triazole ring, benzamide group, and dimethoxyphenyl group would influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of tetra- and penta-heterocyclic compounds, incorporating structures similar to 3,4-Dimethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, is a significant area of research. These compounds are prepared through reactions that lead to various derivatives with potential pharmacological activities. For example, compounds have been synthesized with the anticipation that they may exhibit antimicrobial, anti-inflammatory, and wound-healing properties, indicative of their vast potential in medicinal chemistry (Abdallah et al., 2009).

Pharmacological Tool Compounds

Derivatives similar to the compound of interest have been explored as inhibitors of soluble epoxide hydrolase, a key enzyme involved in various physiological processes including inflammation and blood pressure regulation. The design and optimization of these inhibitors demonstrate the compound's potential as a tool for investigating physiological and pathological processes, as well as a starting point for the development of therapeutic agents (Thalji et al., 2013).

Wound Healing Applications

Some derivatives have been evaluated for their wound-healing potential in vivo, showing significant activity. This underscores the potential therapeutic applications of compounds structurally related to 3,4-Dimethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide in the treatment of wounds. Such studies are pivotal in identifying new therapeutic agents that can enhance the wound healing process, indicating the broad application spectrum of these compounds (Vinaya et al., 2009).

properties

IUPAC Name

3,4-dimethoxy-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4/c1-31-20-9-8-16(14-21(20)32-2)22(29)24-17-10-12-27(13-11-17)23(30)19-15-28(26-25-19)18-6-4-3-5-7-18/h3-9,14-15,17H,10-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHBCPPCKYVVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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